molecular formula C10H14N2O B13312540 5-(Cyclopentyloxy)-2-pyridinamine

5-(Cyclopentyloxy)-2-pyridinamine

Cat. No.: B13312540
M. Wt: 178.23 g/mol
InChI Key: SOEPVTZGRWDTAJ-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)pyridin-2-amine is an organic compound with the molecular formula C10H14N2O It features a pyridine ring substituted with an amine group at the 2-position and a cyclopentyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentyloxy)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-amine.

    Substitution Reaction: The amine group at the 2-position of the pyridine ring is protected, and the 5-position is activated for substitution.

    Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced via a nucleophilic substitution reaction using cyclopentanol and a suitable leaving group.

    Deprotection: The protecting group on the amine is removed to yield the final product.

Industrial Production Methods

Industrial production methods for 5-(cyclopentyloxy)pyridin-2-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the pyridine ring or the substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 5-(cyclopentyloxy)pyridin-2-amine.

    Reduction: Reduced derivatives of the pyridine ring or substituents.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Cyclopentyloxy)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(cyclopentyloxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentyloxy)pyridin-2-amine: C10H14N2O

    5-Bromo-4-(cyclopentyloxy)pyridin-2-amine: C10H13BrN2O

Uniqueness

5-(Cyclopentyloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclopentyloxypyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12)

InChI Key

SOEPVTZGRWDTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)N

Origin of Product

United States

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